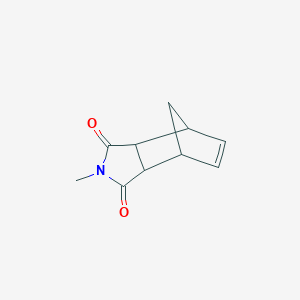

2-Methyl-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione

Description

Properties

IUPAC Name |

4-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-9(12)7-5-2-3-6(4-5)8(7)10(11)13/h2-3,5-8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRYLXXHLFPFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2C3CC(C2C1=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984728 | |

| Record name | 2-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-18-3 | |

| Record name | NSC54150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-5-NORBORNENE-2,3-DICARBOXIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Methyl-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione (CAS Number: 6623-18-3) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features suggest possible applications in cancer treatment and other therapeutic areas.

Structural Information

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.21 g/mol

- SMILES : CN1C(=O)C2C3CC(C2C1=O)C=C3

- InChI : InChI=1S/C10H11NO2/c1-11-9(12)7-5-2-3-6(4-5)8(7)10(11)13/h2-3,5-8H,4H2,1H3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities that may contribute to its therapeutic potential. Key areas of activity include:

Anticancer Properties

Several studies have demonstrated the compound's anticancer effects across various cancer cell lines:

- Cytotoxicity : The compound has shown inhibition rates ranging from 80.5% to 97.0% against gliocarcinoma-derived C6 cell lines .

- Mechanism of Action : It appears to induce apoptosis in cancer cells through mechanisms involving DNA binding and modulation of cell cycle proteins such as cyclin-D1 and GADD45β .

Apoptosis Induction

The compound has been linked to the activation of apoptotic pathways:

- Cell Death Induction : Notable increases in apoptosis were observed in blood neutrophils after exposure to the compound for 72 hours .

Study 1: Cytotoxicity against Cancer Cell Lines

A study evaluated the effects of various derivatives of methanoisoindole on multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 2-Methyl-3a,4,7,7a-tetrahydro | C6 Glioma | 10.5 | 90% |

| Tetrabromo Chalcone Derivative | RPMI-8226 (Myeloma) | 15.0 | 85% |

| Norbornene-Succinimide Conjugate | HeLa | 4.27 | 95% |

This study highlighted that structural modifications significantly affect cytotoxicity and selectivity towards different cancer types .

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the pathways activated by the compound:

Scientific Research Applications

Antitumor Activity

NSC 54150 has been investigated for its potential antitumor effects. Studies have shown that it exhibits cytotoxicity against various cancer cell lines. For example:

- Case Study : A study published in Cancer Research indicated that NSC 54150 induces apoptosis in human cancer cells through the activation of specific signaling pathways. This suggests its potential as a chemotherapeutic agent .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage.

- Case Study : In vitro studies demonstrated that NSC 54150 reduces the levels of reactive oxygen species (ROS) in neuronal cells, suggesting its role in preventing neurodegenerative diseases .

Pharmaceutical Formulations

Due to its unique structural features and biological activities, NSC 54150 is being explored for formulation into new therapeutic agents targeting cancer and neurodegenerative diseases.

Chemical Synthesis

The compound serves as a precursor for synthesizing more complex molecules in organic chemistry, particularly in the development of new pharmaceuticals.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Phenyl and isopropyl derivatives exhibit higher LogP values compared to the methyl variant, suggesting enhanced membrane permeability .

- Polar Surface Area (PSA) : Thiazole-containing derivatives (e.g., 2-(4-(Aryl)thiazole-2-yl)) show increased PSA due to additional hydrogen-bonding groups, impacting bioavailability .

- Thermal Stability : The 2-phenyl analog has a defined melting point (~145°C), while the methyl derivative’s stability is inferred from its use in high-temperature syntheses .

Antimicrobial and Anticancer Activity

- Tetrazole and Thiazole Derivatives : Compounds like 2-(4-(aryl)thiazole-2-yl) derivatives demonstrate potent carbonic anhydrase inhibition (Ki values < 100 nM) and antimicrobial activity against Staphylococcus aureus and Escherichia coli . In contrast, the 2-methyl parent compound lacks significant antimicrobial properties, highlighting the role of heterocyclic substituents .

Toxicity Profiles

Q & A

Q. Table 1: Comparison of Synthesis Protocols

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Evidence ID |

|---|---|---|---|---|

| DMF | 110 | 24 | 83 | |

| Benzene | Reflux | 6 | 65 | |

| THF | -78 to RT | 12 | 77 |

Basic: How is the stereochemistry and structural integrity of this compound confirmed?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR: Identify proton environments (e.g., δ 6.06 ppm for norbornene protons) and carbon hybridization .

- X-ray Crystallography: Resolve spatial arrangement; e.g., exo/endo configurations in derivatives .

- IR Spectroscopy: Confirm carbonyl stretches (~1700 cm⁻¹) and functional groups .

For advanced validation, computational methods like DFT-B3LYP/6-31G* optimize 3D structures and compare with experimental data .

Advanced: How can researchers resolve contradictions in bioactivity data across derivatives?

Methodological Answer:

Discrepancies in enzyme inhibition or cytotoxicity often arise from structural modifications. To address this:

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., aryl acryloyl groups) and measure Ki values against targets like carbonic anhydrase isoforms (hCA I/II) .

- Statistical Analysis: Use ANOVA to compare inhibition ranges (e.g., 80.51–97.02% anticancer activity vs. 5-FU) .

- Molecular Docking: Correlate steric/electronic effects of substituents (e.g., 4-chlorophenyl vs. 3,5-dichlorophenyl) with binding affinities .

Q. Table 2: Bioactivity of Selected Derivatives

| Derivative Substituent | hCA I Ki (nM) | hCA II Ki (nM) | Anticancer Inhibition (%) | Evidence ID |

|---|---|---|---|---|

| 4-Ethylphenyl | 27.07 | 11.80 | 92.5 | |

| 3,4-Dimethylphenyl | 34.50 | 25.81 | 85.3 | |

| 4-Chlorophenyl | 32.10 | 19.45 | 89.7 |

Basic: What analytical techniques quantify enzyme inhibition by derivatives of this compound?

Methodological Answer:

- Lineweaver-Burk Plots: Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .

- Fluorometric Assays: Measure real-time activity using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) .

- IC50/Ki Calculations: Fit dose-response curves with software like GraphPad Prism; e.g., Ki = 11.80 nM for hCA II inhibition .

Advanced: How can solvent toxicity in synthesis be mitigated without compromising yield?

Methodological Answer:

- Alternative Solvents: Replace benzene with THF or EtOAc/MeOH mixtures, achieving comparable yields (75–82%) .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 h to 2 h) and solvent volume .

- Green Chemistry Metrics: Calculate E-factors (waste/product ratio) to optimize sustainability .

Advanced: What computational methods predict the pharmacokinetic properties of derivatives?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Molecular Dynamics (MD): Simulate binding stability in enzyme active sites (e.g., 100 ns simulations for hCA II) .

- QSAR Models: Corrogate descriptors (e.g., logP, polar surface area) with experimental IC50 values .

Basic: How are selenium-containing derivatives synthesized, and what are their applications?

Methodological Answer:

- Synthesis: React NaBH4 with methyl iodide to introduce selenocyanate groups (e.g., 97% yield for 2c derivative) .

- Applications: Assess antioxidant activity via DPPH radical scavenging assays or glutathione S-transferase inhibition .

Advanced: How does stereoelectronic tuning affect supramolecular assembly in polymer applications?

Methodological Answer:

- Monomer Design: Incorporate urea/norbornene motifs to control hydrogen bonding and π-π stacking .

- Dynamic Light Scattering (DLS): Monitor self-assembly kinetics in aqueous solutions.

- SAXS/WAXS: Resolve nanoscale morphology (e.g., micelle vs. vesicle formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.